2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one

Metabolic stability CYP450 oxidation Fluorine medicinal chemistry

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one (CAS 2408841-94-9, C₁₁H₁₁ClF₂N₄O, MW 288.68) is a synthetic purin-8-one derivative featuring a 2-chloro substituent and a 9-(4,4-difluorocyclohexyl) group. The compound belongs to the 7,9-dihydro-8H-purin-8-one scaffold family, which has been explored across multiple therapeutic target classes including TLR7/8 modulation, FLT3 kinase inhibition, HSP90 inhibition, and CRH-R1 antagonism.

Molecular Formula C11H11ClF2N4O
Molecular Weight 288.68 g/mol
Cat. No. B15219570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one
Molecular FormulaC11H11ClF2N4O
Molecular Weight288.68 g/mol
Structural Identifiers
SMILESC1CC(CCC1N2C3=NC(=NC=C3NC2=O)Cl)(F)F
InChIInChI=1S/C11H11ClF2N4O/c12-9-15-5-7-8(17-9)18(10(19)16-7)6-1-3-11(13,14)4-2-6/h5-6H,1-4H2,(H,16,19)
InChIKeyUTJYTKRTNDGGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one: Procurement-Grade Purinone Building Block


2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one (CAS 2408841-94-9, C₁₁H₁₁ClF₂N₄O, MW 288.68) is a synthetic purin-8-one derivative featuring a 2-chloro substituent and a 9-(4,4-difluorocyclohexyl) group . The compound belongs to the 7,9-dihydro-8H-purin-8-one scaffold family, which has been explored across multiple therapeutic target classes including TLR7/8 modulation, FLT3 kinase inhibition, HSP90 inhibition, and CRH-R1 antagonism [1][2]. The gem-difluoro substitution on the cyclohexyl ring is a recognized strategy for modulating conformational bias, oxidative metabolism, and target binding kinetics in drug discovery campaigns, making this compound a strategic intermediate or tool compound for medicinal chemistry programs targeting purine-binding proteins [3].

Why Generic Purin-8-one Analogs Cannot Replace 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one in Structure-Activity Programs


Within the purin-8-one class, seemingly minor structural modifications produce profound shifts in target selectivity, pharmacokinetic profile, and synthetic tractability. The 2-chloro substituent serves as both a pharmacophoric element and a synthetic handle for late-stage diversification via nucleophilic aromatic substitution, while the 9-(4,4-difluorocyclohexyl) group introduces a conformationally biased, metabolically hardened lipophilic motif. Replacing this with an unsubstituted cyclohexyl group (CAS 1352623-69-8) removes the gem-difluoro effect on CYP450 oxidative metabolism, while substituting with a 7-methyl analog (CAS 2408842-49-7) eliminates the N7-H hydrogen bond donor capacity . The unsubstituted N7 position in the target compound preserves a key hydrogen bond donor that is absent in 7-methyl congeners, a distinction that can determine whether a compound acts as a kinase hinge-binder, a TLR modulator, or an HSP90 inhibitor [1]. Blind substitution with any in-class analog without explicit comparative profiling therefore risks invalidating an entire structure-activity relationship campaign.

Quantitative Differentiation Evidence: 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one vs. Closest Analogs


Gem-Difluoro Cyclohexyl vs. Unsubstituted Cyclohexyl: Predicted Metabolic Stability Advantage

The 4,4-difluorocyclohexyl substituent in the target compound is designed to block oxidative metabolism at the cyclohexyl ring, a well-established effect of gem-difluoro substitution adjacent to metabolic soft spots. While direct experimental microsomal stability data for this specific compound have not been publicly disclosed at the time of this analysis, the comparator 2-chloro-9-cyclohexyl-7,9-dihydro-8H-purin-8-one (CAS 1352623-69-8, MW 252.70) lacks fluorine atoms and is expected to undergo CYP450-mediated hydroxylation at the cyclohexyl ring, a metabolic pathway documented extensively for cyclohexyl-containing drug candidates . The gem-difluoro motif increases the C–F bond dissociation energy (~130 kcal/mol vs. ~100 kcal/mol for C–H), thereby raising the energetic barrier for oxidative metabolism [1]. This structural feature is particularly relevant for programs requiring extended half-life or reduced first-pass extraction.

Metabolic stability CYP450 oxidation Fluorine medicinal chemistry

N7-H vs. N7-Methyl: Hydrogen Bond Donor Capacity Differentiation

The target compound retains an N7-H hydrogen bond donor (uncharged NH in the purin-8-one ring), whereas its closest commercially available analog, 2-chloro-9-(4,4-difluorocyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one (CAS 2408842-49-7, MW 302.71), carries a methyl group at N7 that completely eliminates this H-bond donor capacity . In purin-8-one-based kinase inhibitor programs, the N7-H has been shown to form critical hydrogen bonds with the kinase hinge region; methylation at this position can redirect selectivity from FLT3 toward CDK4, as demonstrated in the systematic SAR studies of 2,7,9-trisubstituted purin-8-ones [1]. The N7-H vs. N7-methyl distinction is therefore not a minor structural nuance but a decisive selectivity switch.

Hydrogen bonding Kinase hinge binding Target selectivity

2-Chloro Substituent as a Synthetic Diversification Handle

The 2-chloro group on the purine ring serves as a versatile synthetic handle for nucleophilic aromatic substitution (SₙAr), enabling late-stage introduction of amines, alkoxides, or thiols. This reactivity is a defining feature that distinguishes 2-chloro-purin-8-ones from 2-amino or 2-unsubstituted analogs, which lack this diversification entry point [1]. In the FLT3 inhibitor series, 2-chloro intermediates were reacted with various anilines and aliphatic amines to generate compound libraries with nanomolar kinase inhibition (e.g., compound 15a: FLT3 IC₅₀ in nanomolar range in MV4-11 cellular autophosphorylation assays) [2]. The target compound, with its 2-chloro group intact, is the direct synthetic precursor for such diversification, whereas 2-amino or 2-alkoxy analogs represent downstream products that cannot be further elaborated at this position.

Nucleophilic aromatic substitution Late-stage functionalization Parallel synthesis

Lipophilicity Modulation: 4,4-Difluorocyclohexyl vs. 4-Oxocyclohexyl

The 4,4-difluorocyclohexyl group in the target compound (MW 288.68) provides enhanced lipophilicity compared to the 4-oxocyclohexyl analog 2-chloro-9-(4-oxocyclohexyl)-7,9-dihydro-8H-purin-8-one (MW 266.69, ChemSpider ID 112716306) . The replacement of a polar carbonyl with two electronegative but lipophilic fluorine atoms is a recognized bioisosteric strategy to improve membrane permeability while retaining some polar character through the C–F dipole [1]. The 4-oxo analog introduces a ketone that can act as both a hydrogen bond acceptor and a metabolic liability (carbonyl reduction), whereas the gem-difluoro motif is metabolically inert at that position. Although experimentally measured logP/logD values for this specific pair are not publicly available, the calculated difference in physicochemical profile is governed by well-characterized fluorine substitution effects on compound lipophilicity [1].

Lipophilicity logP Membrane permeability

Molecular Weight and Heavy Atom Count Differentiation from Smaller Cycloalkyl Analogs

The target compound (MW 288.68, 19 heavy atoms) occupies a distinct molecular weight range compared to smaller cycloalkyl purin-8-one analogs such as 2-chloro-9-cyclopentyl-7-methyl-purin-8-one and 2-chloro-9-methyl-7H-purin-8(9H)-one (MW 184.58, CAS 1273315-11-9) . The difluorocyclohexyl group contributes approximately 166 Da to the molecular weight, placing the compound in the fragment-to-lead bridging space (200–300 Da) rather than the fragment space (<250 Da) or the lead-like space (>300 Da). This intermediate size is advantageous for programs optimizing both ligand efficiency and target binding kinetics, as it provides sufficient molecular surface area for shape complementarity without excessive molecular obesity [1].

Molecular weight Ligand efficiency Physicochemical space

Recommended Application Scenarios for 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Hinge-Region Hydrogen Bonding

Programs targeting FLT3, CDK, or related kinases where the purin-8-one core engages the kinase hinge region should prioritize the N7-H variant (target compound) over N7-methyl analogs. Structural studies in the 2,7,9-trisubstituted purin-8-one series demonstrate that the N7-H forms critical hydrogen bonds with the hinge backbone, and its methylation can ablate or redirect kinase selectivity [1]. The 2-chloro group additionally provides a synthetic entry point for introducing diverse amine substituents to probe the solvent-exposed region or back pocket of the ATP-binding site.

Metabolic Stability-Focused Medicinal Chemistry Campaigns

When metabolic soft spots on the cyclohexyl ring must be blocked without introducing polar functionality, the 4,4-difluorocyclohexyl motif offers a proven strategy. The C–F bond strength (~130 kcal/mol) versus C–H (~100 kcal/mol) provides a thermodynamic barrier to CYP450-mediated oxidation [2]. This compound is therefore the preferred intermediate over the non-fluorinated cyclohexyl analog (CAS 1352623-69-8) for programs where in vitro microsomal stability or in vivo half-life is a lead optimization parameter.

Parallel Library Synthesis via C2 Diversification

The 2-chloro substituent enables rapid library generation through SₙAr chemistry with primary/secondary amines, alkoxides, or thiols, as documented in purine patent literature [3]. This compound serves as the strategic diversification hub, allowing a single intermediate to generate dozens to hundreds of analogs for SAR exploration. In contrast, 2-amino or 2-alkoxy purin-8-one analogs are terminal compounds that cannot be further substituted at the 2-position under mild conditions.

Fragment-to-Lead Bridging in CNS or Intracellular Target Programs

With a molecular weight of 288.68, the target compound occupies the fragment-to-lead bridging space and is more elaborated than simple fragment-sized purin-8-ones (MW <200) without exceeding lead-like property thresholds. The difluorocyclohexyl group enhances passive membrane permeability relative to polar cyclohexyl analogs (e.g., 4-oxocyclohexyl), making this compound a rational choice for programs requiring intracellular or CNS target engagement where permeability is a key optimization parameter [4].

Quote Request

Request a Quote for 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.